molecular formula C9H11N3 B8669113 1-ethyl-1H-indazol-4-amine CAS No. 1354223-48-5

1-ethyl-1H-indazol-4-amine

Cat. No. B8669113
Key on ui cas rn: 1354223-48-5
M. Wt: 161.20 g/mol
InChI Key: LTMWETWKJHMVKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09145414B2

Procedure details

In accordance with Example 68 (Step 2), 4-nitro-1H-indazole was used instead of 4-nitro-1H-indole, and iodoethane was used instead of (S)-tetrahydrofuran-3-yl methanesulfonate to obtain 1-ethyl-1H-indazol-4-amine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:5]=1[CH:6]=[N:7][NH:8]2)([O-])=O.I[CH2:14][CH3:15]>>[CH2:14]([N:8]1[C:9]2[CH:10]=[CH:11][CH:12]=[C:4]([NH2:1])[C:5]=2[CH:6]=[N:7]1)[CH3:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C2C=NNC2=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ICC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)N1N=CC=2C(=CC=CC12)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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